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molecular formula C8H6F3NO B157546 3-(Trifluoromethyl)benzamide CAS No. 1801-10-1

3-(Trifluoromethyl)benzamide

Cat. No. B157546
M. Wt: 189.13 g/mol
InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N
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Patent
US08067457B2

Procedure details

N-[2-({3R)-1-[1-(3-ethoxyphenyl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide was synthesized in similar fashion to N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide, substituting 3-ethoxyaniline for 6-methoxypyridin-3-amine. The crude product was purified by preparative HPLC. MS m/z: 519 (M+1).
Name
N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1N=CC(N2CCC(N3CC[C@@H](NC(=O)C[NH:23][C:24](=[O:35])[C:25]4[CH:30]=[CH:29][CH:28]=[C:27]([C:31]([F:34])([F:33])[F:32])[CH:26]=4)C3)CC2)=CC=1.COC1N=CC(N)=CC=1>>[F:32][C:31]([F:33])([F:34])[C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][CH:28]=1)[C:24]([NH2:23])=[O:35]

Inputs

Step One
Name
N-[2-({(3R)-1-[1-(6-methoxypyridin-3-yl)piperidin-4-yl]pyrrolidin-3-yl}amino)-2-oxoethyl]-3-(trifluoromethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)N1CCC(CC1)N1C[C@@H](CC1)NC(CNC(C1=CC(=CC=C1)C(F)(F)F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=N1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=O)N)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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